

# 1-Cyclohexylethanamine spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1-Cyclohexylethanamine

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-Cyclohexylethanamine**

**Authored by: A Senior Application Scientist**

## Introduction

**1-Cyclohexylethanamine** is a chiral primary amine that serves as a critical building block in modern organic synthesis.<sup>[1][2]</sup> Its structural motif, featuring a cyclohexyl group attached to an ethylamine backbone, is prevalent in the development of pharmaceuticals and agrochemicals where specific stereochemistry is often paramount for biological activity.<sup>[2]</sup> As such, unambiguous structural confirmation and purity assessment are non-negotiable for researchers and drug development professionals.

This technical guide provides a comprehensive analysis of the core spectroscopic data for **1-cyclohexylethanamine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in first principles, explaining not just what signals are observed, but why they manifest in a particular way, offering a self-validating framework for scientists working with this compound.

## Molecular Structure and Logic

Before delving into the spectra, it is crucial to understand the molecular structure that dictates the spectroscopic output. **1-Cyclohexylethanamine** consists of three key regions: the chiral

center (the methine group bonded to the amine), the adjacent methyl group, and the bulky, conformationally flexible cyclohexyl ring. Each region will produce distinct and predictable signals.

Caption: Molecular structure of **1-Cyclohexylethanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.<sup>[1]</sup> For **1-cyclohexylethanamine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a detailed map of the electronic environment of each atom.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum is characterized by a crowded aliphatic region and distinct signals for the methine and amine protons.

- Sample Preparation: Dissolve approximately 5-10 mg of **1-cyclohexylethanamine** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
  - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
  - Spectral Width: A range of -2 to 12 ppm is sufficient.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Causality and Insights
-NH <sub>2</sub>	~1.2-1.6 (variable)	Broad Singlet (br s)	2H	<p>The chemical shift is highly variable and depends on concentration and solvent.</p> <p>Protons on nitrogen often exchange rapidly, leading to a collapse of coupling and signal broadening.</p>
-CH(NH <sub>2</sub> )-	~2.5-2.8	Multiplet (m)	1H	<p>This methine proton is coupled to the adjacent methyl protons and the methine proton on the cyclohexyl ring, resulting in a complex splitting pattern. Its position is downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.</p>
-CH <sub>3</sub>	~1.0-1.2	Doublet (d)	3H	<p>This signal is split into a doublet by the</p>

single adjacent methine proton (-CH(NH<sub>2</sub>)-).

Cyclohexyl -CH<sub>2</sub>  
& -CH

~0.8-1.9

Multiplet (m)

11H

The protons on the cyclohexyl ring are diastereotopic and exhibit complex coupling with each other, resulting in a broad, overlapping multiplet that constitutes the majority of the upfield aliphatic region.

## <sup>13</sup>C NMR Spectroscopy

Carbon NMR provides information on the number of chemically non-equivalent carbon atoms and their respective types (methyl, methylene, methine).

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR, though a higher concentration (20-50 mg) is beneficial.
- Instrumentation: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Number of Scans: 512-2048 scans are typically required due to the low natural abundance of <sup>13</sup>C.

- Spectral Width: 0 to 200 ppm.
- Processing: Standard Fourier transformation and processing.

Assignment	Chemical Shift ( $\delta$ , ppm)	Causality and Insights
-CH(NH <sub>2</sub> )	~55-58	The carbon atom directly bonded to the electronegative nitrogen is significantly deshielded and appears furthest downfield among the sp <sup>3</sup> carbons.
Cyclohexyl -CH	~44-46	The methine carbon of the cyclohexyl ring, bonded to the ethylamine moiety.
Cyclohexyl -CH <sub>2</sub>	~25-32	Multiple overlapping signals corresponding to the five methylene carbons of the cyclohexyl ring. Their slight chemical shift differences arise from their relative positions to the ethylamine substituent.
-CH <sub>3</sub>	~20-23	The terminal methyl carbon, appearing in the typical upfield aliphatic region.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

- Sample Preparation: Place one drop of neat (undiluted) **1-cyclohexylethanamine** liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
- Parameters: Typically, 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}600\text{ cm}^{-1}$  are sufficient.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Interpretation
3360-3280	N-H Stretch	Medium	The presence of a primary amine (-NH <sub>2</sub> ) is unequivocally confirmed by this characteristic pair of peaks (doublet), corresponding to the symmetric and asymmetric stretching modes.
2920 & 2850	C-H Stretch (aliphatic)	Strong	Intense absorptions just below 3000 cm <sup>-1</sup> are classic indicators of sp <sup>3</sup> C-H bonds from the cyclohexyl and ethyl groups.
1650-1580	N-H Bend (Scissoring)	Medium-Weak	This bending vibration further confirms the presence of the primary amine functional group.
1450	C-H Bend (Scissoring)	Medium	Corresponds to the bending vibration of the methylene (-CH <sub>2</sub> -) groups in the cyclohexyl ring.

## Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

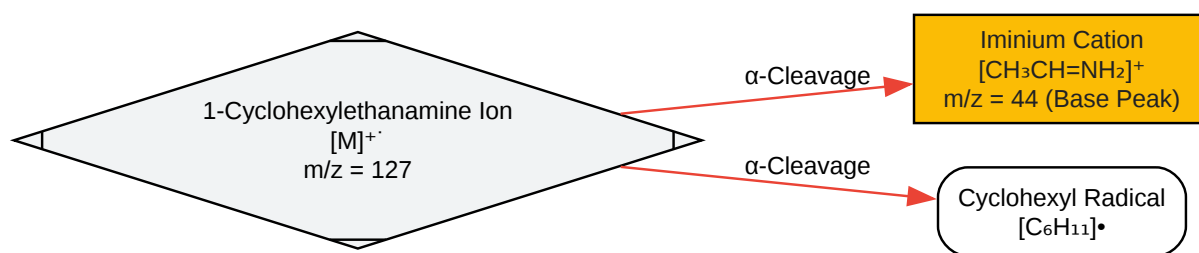
- Sample Preparation: Prepare a dilute solution of **1-cyclohexylethanamine** (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
- GC Parameters:
  - Column: A standard non-polar column (e.g., DB-5ms).
  - Injection: 1  $\mu$ L injection with a split ratio (e.g., 50:1).
  - Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10-20°C/min.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 200.

The molecular weight of **1-cyclohexylethanamine** ( $C_8H_{17}N$ ) is 127.23 g/mol .[\[3\]](#)[\[4\]](#)



m/z (Mass-to-Charge)	Proposed Fragment	Relative Intensity	Causality and Insights
127	$[M]^+$	Low	The molecular ion peak. Its low intensity is typical for aliphatic amines, which fragment readily.
112	$[M - CH_3]^+$	Low	Loss of a methyl group from the molecular ion.
44	$[CH(CH_3)NH_2]^+$	100 (Base Peak)	This is the base peak, resulting from the highly favorable $\alpha$ -cleavage (cleavage of the bond between the cyclohexyl ring and the ethylamine moiety). The resulting iminium cation is resonance-stabilized, making this the most abundant fragment. <a href="#">[3]</a> <a href="#">[4]</a>
43	$[C_3H_7]^+$	High	A common fragment in aliphatic systems.
41	$[C_3H_5]^+$	High	Likely from fragmentation of the cyclohexyl ring.

The dominant process in the mass spectrum of **1-cyclohexylethanamine** is the  $\alpha$ -cleavage that leads to the formation of the stable m/z 44 ion.



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Caption: Primary fragmentation pathway of **1-cyclohexylethanamine** in EI-MS.

## Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling **1-cyclohexylethanamine**. It is classified as a hazardous substance.[4][5]

- Hazards:
  - Flammable: It is a flammable liquid and vapor.[4][6] Keep away from heat, sparks, and open flames.
  - Corrosive: Causes severe skin burns and eye damage.[6][7]
  - Toxic: Harmful if swallowed or in contact with skin.[6][8]
- Handling:
  - Always use under a chemical fume hood.[6]
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]
  - Ensure adequate ventilation and take precautionary measures against static discharge.[6]

## Conclusion

The spectroscopic profile of **1-cyclohexylethanamine** is distinct and readily interpretable. <sup>1</sup>H and <sup>13</sup>C NMR definitively map the molecule's carbon-hydrogen framework. IR spectroscopy

provides rapid confirmation of the primary amine and aliphatic functionalities. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by  $\alpha$ -cleavage to a base peak at  $m/z$  44. Together, these techniques provide a robust, self-validating toolkit for the unambiguous identification and quality assessment of this vital chemical building block, ensuring its proper use in research and development.

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